![molecular formula C14H16FN3O2S B2933867 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide CAS No. 921793-89-7](/img/structure/B2933867.png)
2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely add some degree of polarity to the molecule, while the imidazole ring could potentially participate in aromatic stacking interactions. The N-methylacetamide group could be involved in hydrogen bonding due to the presence of the amide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the imidazole ring might be able to act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the fluorobenzyl group and the potential for hydrogen bonding with the N-methylacetamide group .Scientific Research Applications
Nonpeptide Angiotensin II Receptor Antagonists
One of the notable applications of structurally related compounds is in the development of nonpeptide angiotensin II (AII) receptor antagonists. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration. This breakthrough was significant compared to earlier series, which were active mainly through intravenous administration. The discovery emphasized the critical role of the acidic group at the 2'-position of the biphenyl, showcasing the compounds' potential in treating hypertension through oral drugs (Carini et al., 1991).
Radioligands for Clinical PET Studies
Another application lies in the synthesis of radioligands for clinical PET (Positron Emission Tomography) studies. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), aimed at labeling histamine H3 receptor ligands with 18F for PET studies. This research demonstrates the compound's utility in neuroimaging, potentially enhancing our understanding of neurological conditions (Iwata et al., 2000).
Antipsychotic Agents
Compounds structurally related to 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide have been investigated for their antipsychotic properties. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This finding suggests a novel pathway for antipsychotic drug development, highlighting the importance of structural analogs in discovering new therapeutic agents (Wise et al., 1987).
Unusual Synthesis Mechanisms
Research into the unusual synthesis mechanisms involving fluorobenzyl compounds has provided insights into novel chemical reactions and potential therapeutic applications. For example, an unexpected synthesis route led to the formation of a candidate antihistamine, demonstrating the complex interactions and potential for discovery within chemical synthesis processes (Jha, 2005).
Antiviral Activity
The exploration of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has uncovered compounds with selective biological activity against viruses such as influenza A and respiratory syncytial virus. This research signifies the compound's applicability in developing antiviral medications, offering a promising avenue for treating viral infections (Golankiewicz et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-16-13(20)7-18-11(8-19)6-17-14(18)21-9-10-4-2-3-5-12(10)15/h2-6,19H,7-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWTMUUXYDSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
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